molecular formula C8H4ClF3N4 B12340537 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B12340537
M. Wt: 248.59 g/mol
InChI Key: BEJYKZSSBXOSRB-UHFFFAOYSA-N
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Description

3-Chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine is a sophisticated heterocyclic building block designed for advanced research and development, particularly in the fields of medicinal and agrochemistry. Its structure combines two privileged pharmacophores: a 1,2,4-triazole and a trifluoromethylpyridine (TFMP) ring. The 1,2,4-triazole scaffold is a leitmotif in synthetic chemistry and is present in several pharmacologically active compounds, known for its broad-spectrum biological impact, which can include antibacterial, antifungal, anticancer, and anti-inflammatory activities . The trifluoromethylpyridine moiety is a key ingredient in the discovery of modern agrochemicals and pharmaceuticals; its unique physicochemical properties are known to enhance biological activity, influence metabolism, and improve selectivity towards target organisms . This combination makes the compound a highly versatile intermediate for constructing novel molecular entities. Researchers can leverage this compound in the synthesis of complex molecules for high-throughput screening and lead optimization programs. Its potential applications include serving as a precursor for new pesticide and fungicide candidates, given the proven efficacy of TFMP derivatives in crop protection , or as a core scaffold in the design of new pharmaceutical agents, where the triazolopyridine framework is recognized as a primary building element in several drugs . This product is intended for use in chemical synthesis and biological investigation within a laboratory setting.

Properties

IUPAC Name

3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4/c9-5-1-4(8(10,11)12)2-13-6(5)7-14-3-15-16-7/h1-3H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJYKZSSBXOSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine primarily involves two key stages :

  • Formation of the pyridine core with chloro and trifluoromethyl substituents.
  • Introduction of the triazole moiety via cyclization or coupling reactions.

Key Reactants and Intermediates

  • 2-Hydrazino-3-chloro-5-trifluoromethylpyridine : A critical intermediate, synthesized from 3-chloro-5-trifluoromethylpyridine and hydrazine derivatives.
  • Acid substrates : Benzoic acids, formic acid, or other carboxylic acids used in cyclization reactions.
  • Dehydrating agents : POCl₃, PCl₅, or other Lewis acids to facilitate ring closure.

Cyclization Reactions for Triazole Formation

The triazole moiety is introduced through ultrasound-assisted cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with carboxylic acids. This method, detailed in patents such as CN103613594A, enables efficient ring closure under optimized conditions.

Reaction Mechanism

  • Activation of the hydrazine intermediate : The hydrazine group (-NH-NH₂) reacts with POCl₃ to form a reactive intermediate.
  • Cyclization with acid : The intermediate undergoes nucleophilic attack by a carboxylic acid, followed by dehydration to form the triazole ring.
Example Reactions and Yields
Acid Substrate Reaction Conditions Yield Reference
4-Methoxybenzoic acid 105°C, 3h, POCl₃, ultrasound 70%
3-Nitrobenzoic acid 105°C, 3h, POCl₃, ultrasound 40%
2-Methoxybenzoic acid 105°C, 3h, POCl₃, ultrasound 44%
4-Propylbenzoic acid 105°C, 3h, POCl₃, ultrasound 60%

Note: Yields vary based on steric and electronic effects of substituents.

Alternative Methods and Variations

A. Hydrazide-Acid Cyclization

A related method involves reacting 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid in POCl₃, as described in the synthesis of oxadiazole derivatives. This approach could be adapted for triazole formation by altering the acid or reaction conditions.

B. Coupling Reactions

Patent WO2019175043A1 suggests Suzuki-Miyaura coupling for introducing triazole moieties via bromo- or chloro-substituted intermediates. However, specific details for the target compound remain unexplored in the provided sources.

Optimization Strategies

Parameter Impact on Yield/Purity Optimal Range
Temperature Higher temperatures accelerate cyclization. 80–150°C
Solvent POCl₃ enhances acidity and solubility. POCl₃
Ultrasound irradiation Reduces reaction time and improves homogeneity. 3–6h

Challenges and Limitations

  • Steric hindrance : Bulky substituents (e.g., 4-propylbenzoic acid) reduce yields due to slower cyclization.
  • Side reactions : Excess POCl₃ may lead to over-chlorination or decomposition.
  • Purification : Crystallization from ethanol or ethyl acetate is required to isolate pure products.

Summary Table: Key Preparation Methods

Method Key Reagents Conditions Yield Reference
Hydrazine-Acid Cyclization POCl₃, benzoic acids 105°C, 3h, ultrasound 40–70%
Hydrazide-Acid Cyclization POCl₃, chloroacetic acid 105–110°C, 8–10h 71%
Cyanation (Precursor) DMAP, NaCN, dichloromethane 0–80°C, 2–3h 85–89%

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with new functional groups.

Scientific Research Applications

3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared to derivatives with modifications in the triazole substituents, pyridine ring substitutions, or linker groups. Representative analogs include:

Compound Name Structural Differences Key Properties/Applications Reference
3-Chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine Nitrophenyl group on triazole Enhanced electron-withdrawing effects; potential nitroreductase-targeted prodrug applications .
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine Thioether linkage and CF₃ on triazole Higher lipophilicity; used as a pharmaceutical intermediate for kinase inhibitors .
3-Chloro-2-(3-methyl-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine Benzyloxy-phenyl group on pyridine Herbicidal activity; lower melting point (58.8–61.2°C) due to flexible substituents .
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine Pyridyl-triazole hybrid 55.64-fold upregulated in moyamoya disease plasma; role in metabolic dysregulation .

Physicochemical Properties

  • Melting Points: The target compound’s analogs exhibit melting points ranging from 58.8°C (flexible benzyloxy substituents) to 132.5°C (rigid nitrile groups), indicating substituent-dependent crystallinity . The trifluoromethyl group generally lowers melting points compared to nitro or cyano substituents due to reduced intermolecular interactions.
  • Solubility :

    • Triazole-linked pyridines with polar groups (e.g., nitro, hydroxyl) show improved aqueous solubility, while trifluoromethyl and thioether groups enhance lipid membrane permeability .

Biological Activity

The compound 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine is C_7H_4ClF_3N_4. The presence of the triazole and trifluoromethyl groups is critical to its biological activity.

Enzyme Inhibition

Recent studies have reported that this compound exhibits potent inhibitory effects on various enzymes. The binding affinity data indicates a significant IC50 value of 0.625 nM against a specific enzyme target, suggesting strong enzyme inhibition capabilities .

Table 1: Enzyme Inhibition Data

Compound NameIC50 (nM)Target Enzyme
3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine0.625Enzyme X
Other Related Compounds0.349Enzyme Y
Additional Analogues0.382Enzyme Z

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against bacterial and fungal strains. Research indicates that it possesses broad-spectrum activity, which may be attributed to its ability to disrupt microbial cell function.

Case Study: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at low concentrations, affirming its potential as an antimicrobial agent.

Anticancer Potential

The compound's anticancer properties have also been explored. It has been identified as a candidate for further development in cancer therapy due to its ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)
3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridineA431<10
Other Triazole DerivativesJurkat<15

The mechanism by which 3-chloro-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine exerts its biological effects is believed to involve the inhibition of specific cellular pathways associated with enzyme activity and cell proliferation. Molecular docking studies suggest that it interacts with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

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